16-Oxohexadecanoic acid
Overview
Description
It is a long-chain fatty acid with a molecular formula of C16H30O3 and a molecular weight of 270.41 g/mol . This compound is characterized by the presence of an oxo group at the 16th carbon position, making it a significant molecule in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 16-Oxohexadecanoic acid can be synthesized through the oxidation of hexadecanoic acid. One common method involves the use of cytochrome P450 enzymes, which oxidize the terminal aldehyde group of fatty acids to the corresponding acid . The reaction conditions typically include the presence of oxygen and a suitable solvent, such as dichloromethane.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of long-chain alkyl diacid mono-tert-butyl ester as a starting material. This compound reacts with oxalyl chloride to generate long-chain monoacyl chloride, which is then esterified with tert-butyl alcohol to produce the desired product . This method is advantageous due to its high yield and relatively simple reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 16-Oxohexadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form alpha,omega-diacids.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The carboxylic acid group can undergo esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Cytochrome P450 enzymes, oxygen, and a suitable solvent.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alcohols and acid catalysts.
Major Products:
Oxidation: Alpha,omega-diacids.
Reduction: 16-hydroxyhexadecanoic acid.
Substitution: Esters of this compound.
Scientific Research Applications
16-Oxohexadecanoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in oxidation-reduction reactions.
Biology: The compound is a metabolite in plants and is involved in various metabolic pathways.
Medicine: Research has shown that this compound can be used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 16-oxohexadecanoic acid involves its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the terminal aldehyde group to form the corresponding acid . The molecular targets include the active sites of these enzymes, where the oxidation reaction takes place. The pathways involved include the fatty acid oxidation pathway, which is crucial for the metabolism of long-chain fatty acids.
Comparison with Similar Compounds
Hexadecanoic acid: A saturated fatty acid with a similar carbon chain length but lacking the oxo group.
16-Hydroxyhexadecanoic acid: A hydroxylated derivative of hexadecanoic acid with a hydroxyl group at the 16th position.
16-Oxooctadecanoic acid: An ω-oxo fatty acid with a longer carbon chain.
Uniqueness: 16-Oxohexadecanoic acid is unique due to the presence of the oxo group at the 16th carbon position, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical and biochemical applications.
Properties
IUPAC Name |
16-oxohexadecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O3/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16(18)19/h15H,1-14H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVUEIHJDGURIA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCCC(=O)O)CCCCCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579763 | |
Record name | 16-Oxohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69275-06-5 | |
Record name | 16-Oxohexadecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20579763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.